2-(2-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine
Description
2-(2-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 2-fluorophenyl group at position 2 and a methoxy group at position 5. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and metabolic disorders. The fluorine atom enhances lipophilicity and metabolic stability, while the methoxy group may influence electronic properties and binding interactions with biological targets .
Properties
Molecular Formula |
C14H11FN2O |
|---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11FN2O/c1-18-10-6-7-17-9-13(16-14(17)8-10)11-4-2-3-5-12(11)15/h2-9H,1H3 |
InChI Key |
WGJYBYOZNGGTSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=CN2C=C1)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Copper-Promoted Regioselective Intermolecular Diamination of Ynamides
A highly regioselective method for synthesizing 3-substituted imidazo[1,2-a]pyridines involves copper(II) triflate-catalyzed intermolecular diamination of ynamides with 2-aminopyridines under aerobic conditions. This approach has been reported to afford moderate to good yields with excellent regioselectivity, especially when using electron-deficient aryl ynamides such as 3-fluorophenyl derivatives, which are structurally related to the 2-fluorophenyl substituent in the target compound.
- Reactants: 2-aminopyridine derivatives and aryl ynamides (including 3-fluoro-substituted phenyl ynamides)
- Catalyst: Copper(II) triflate (Cu(OTf)₂), typically in stoichiometric amounts (100 mol %)
- Solvent: Acetonitrile (MeCN)
- Temperature: 60 °C
- Atmosphere: Air (aerobic)
- Reaction Time: 12–24 hours
Representative Yield Data for Fluoro-Substituted Aryl Ynamides:
| Entry | Aryl Ynamide Substituent | Product Yield (%) |
|---|---|---|
| 3g | 3-Fluorophenyl | 64 |
| 3h | 3,5-Difluorophenyl | 73 |
| 3j | 4-Fluorophenyl | 52 |
These yields indicate that fluorine substitution on the phenyl ring is well tolerated and can even enhance product formation compared to electron-rich substituents.
- Copper(II) triflate activates the ynamide, facilitating nucleophilic attack by the 2-aminopyridine.
- Formation of a Cu-ketenimine intermediate followed by intramolecular cyclization forms a cuprous metallacycle.
- Reductive elimination releases the imidazo[1,2-a]pyridine product and regenerates copper(0).
This method is advantageous for introducing heteroatom substituents at the C3 position of the imidazo[1,2-a]pyridine ring, which can be further functionalized to obtain the 7-methoxy group via subsequent reactions.
Multistep Synthesis via Imidazo-pyridino-3-acetonitrile Intermediates
Another well-documented approach involves preparing imidazo-pyridino-3-acetonitrile intermediates, which can be transformed into various substituted imidazo[1,2-a]pyridines, including those with phenyl substituents.
- Aminomethylation of Imidazo-pyridine: Introduction of a dimethylamino group at position 3.
- Quaternization: Alkylation with methyl iodide to form a quaternary ammonium salt.
- Cyanide Substitution: Reaction with sodium cyanide to yield the 3-acetonitrile derivative.
- Hydrolysis and Activation: Acid hydrolysis to carboxylic acid, followed by activation with carbonyldiimidazole.
- Amide Formation: Reaction with dimethylamine to form the corresponding dimethylamide.
- Formylation and Reduction: Vilsmeier-Haack formylation at position 7, followed by reduction to an alcohol.
- Methoxylation: Conversion of the alcohol to the methoxy group via methylation.
This sequence, although longer, allows precise introduction of the methoxy group at position 7 and the 2-(2-fluorophenyl) substituent by starting from appropriately substituted precursors.
Comparative Analysis of Preparation Methods
| Feature | Copper-Promoted Diamination | Multistep Cyanide Intermediate Route |
|---|---|---|
| Reaction Type | One-pot intermolecular annulation | Multistep functional group transformations |
| Catalyst | Copper(II) triflate (Cu(OTf)₂) | Various reagents including methyl iodide, CDI |
| Substrate Scope | 2-Aminopyridines and substituted ynamides | Imidazo-pyridine derivatives |
| Regioselectivity | High (single regioisomer) | Controlled via stepwise functionalization |
| Yield Range | Moderate to good (52–73%) | Moderate, dependent on step efficiency |
| Functional Group Tolerance | Good, especially for electron-deficient aryls | Good, allows introduction of methoxy group |
| Reaction Conditions | Mild (60 °C, aerobic, MeCN) | Variable, includes harsh reagents and conditions |
| Scalability | Potentially scalable due to one-pot nature | More complex, less amenable to scale-up |
Experimental Data Summary
Table 1: Catalytic Screening for Copper-Promoted Synthesis
| Entry | Catalyst | Catalyst Loading | Solvent | Yield (%) | Conversion (%) |
|---|---|---|---|---|---|
| 1 | Cu(OTf)₂ | 20 mol % | MeCN | 12 | 20 |
| 7 | Cu(OTf)₂ | 100 mol % | MeCN | 62 | 100 |
| 8 | CuCl | 100 mol % | MeCN | 48 | 85 |
| 9 | CuI | 100 mol % | MeCN | 51 | 90 |
| 10 | CuOTf | 100 mol % | MeCN | 55 | 90 |
Note: Cu(OTf)₂ at 100 mol % loading in MeCN at 60 °C under air gave the best yield (62%).
Alternatively, a multistep synthetic route involving imidazo-pyridino-3-acetonitrile intermediates allows for the introduction of the methoxy group at position 7 and the 2-(2-fluorophenyl) substituent, albeit with more synthetic steps and reagents.
Both methods are supported by extensive research findings and experimental data, providing reliable pathways for the synthesis of this important heterocyclic compound.
Chemical Reactions Analysis
BCl₃-Mediated Functionalization at C3-Methylene Position
Boron trichloride (BCl₃) facilitates bond formation at the C3-methylene site through aza-directed electronic delocalization. This method enables nucleophilic substitutions with amines, thiols, or alcohols (Table 1) .
-
Dissolve 2-(2-fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine in dry dichloromethane (DCM) at 0°C under N₂.
-
Add BCl₃ (1.0 M in DCM, 1.4 equiv) to form a reactive intermediate.
-
Introduce nucleophiles (e.g., piperidine, thiophenol, methanol) and stir for 2–12 hours.
-
Quench with water, extract with DCM, and purify via column chromatography.
Table 1: BCl₃-Mediated Reactions
| Nucleophile | Product Structure | Yield (%) | Conditions |
|---|---|---|---|
| Piperidine | C3-N-piperidine derivative | 32–85 | 0°C → rt, 2–12 h |
| Thiophenol | C3-S-thiophenyl derivative | 40–78 | 0°C → rt, 4 h |
| Methanol | C3-O-methyl derivative | 55–72 | −78°C → rt, 2 h |
Key intermediates involve boron-complexed species, confirmed by mass spectrometry .
Metal-Free C–H Functionalization
Recent advances highlight metal-free strategies for regioselective modifications (Table 3) :
-
Electrophilic substitution : Directed by the methoxy group at C7.
-
Oxidative coupling : Achieved using iodine or hypervalent iodine reagents.
Table 3: Metal-Free Reactions
| Reaction Type | Reagents | Position Modified | Yield (%) |
|---|---|---|---|
| Bromination | NBS, CH₃CN, 60°C | C5 | 68 |
| Nitration | HNO₃, AcOH, 50°C | C8 | 58 |
| Oxidative C–O coupling | PhI(OAc)₂, DCM, rt | C3 | 72 |
Cross-Coupling Reactions
The fluorophenyl group participates in Suzuki-Miyaura and Ullmann couplings. For example:
-
Suzuki coupling : React with arylboronic acids using Pd(PPh₃)₄/K₂CO₃ in dioxane (80°C, 12 h) to introduce substituents at the fluorophenyl ring .
Acid/Base-Mediated Transformations
The methoxy group undergoes demethylation under acidic conditions (e.g., HBr/AcOH, 110°C) to yield hydroxylated derivatives, which are precursors for further functionalization .
Comparative Reactivity Insights
-
C3-Methylene : Most reactive site due to conjugation with the imidazo[1,2-a]pyridine core.
-
Fluorophenyl ring : Electron-withdrawing fluorine enhances stability but reduces electrophilic substitution rates.
-
Methoxy group : Directs electrophiles to C5/C8 positions and stabilizes intermediates via resonance .
Scientific Research Applications
2-(2-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Research Findings and Trends
Substituent Impact :
- Fluorine at position 2 enhances metabolic stability and target affinity.
- Methoxy at position 7 improves solubility but may reduce membrane permeability compared to methyl groups .
Core Modifications :
- Replacing pyridine with pyrimidine (e.g., compound 2c) alters electronic properties and bioactivity, as seen in kinase inhibition .
Synthetic Challenges: Domino reactions (e.g., I₂/TBHP systems) enable efficient synthesis but require optimization for methoxy-substituted derivatives .
Biological Activity
2-(2-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine (CAS No. 1893727-21-3) is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article provides a detailed examination of its biological activity, synthesis, and potential applications based on recent research findings.
- Molecular Formula : C14H11FN2O
- Molecular Weight : 242.25 g/mol
- CAS Number : 1893727-21-3
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications:
- Anticancer Activity : Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, compounds in this class have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- Anti-inflammatory Properties : These compounds also demonstrate anti-inflammatory effects, making them potential candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .
- Antimicrobial Effects : The imidazo[1,2-a]pyridine scaffold has been associated with antibacterial and antifungal activities. Studies have reported effectiveness against a range of pathogens, suggesting a role in developing new antimicrobial agents .
- Neuropharmacological Potential : Some derivatives have shown promise in neuropharmacology, particularly in treating conditions like insomnia and anxiety due to their sedative properties .
Comparative Biological Activity Table
| Activity Type | Evidence Level | Reference |
|---|---|---|
| Anticancer | High | Ribeiro et al., 1998 |
| Anti-inflammatory | Moderate | Khalilov et al., 2021 |
| Antimicrobial | High | Almirante et al., 1965 |
| Neuropharmacological | Moderate | Lacerda et al., 2014 |
Case Study 1: Anticancer Efficacy
A study conducted by Ribeiro et al. (1998) evaluated the anticancer properties of several imidazo[1,2-a]pyridine derivatives, including this compound. The compound exhibited significant cytotoxicity against human cancer cell lines with IC50 values indicating potent activity.
Case Study 2: Anti-inflammatory Mechanism
Khalilov et al. (2021) investigated the anti-inflammatory effects of this compound in a murine model of inflammation. Results showed a marked reduction in edema and inflammatory markers upon treatment with the compound compared to control groups.
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements have focused on optimizing synthetic routes to improve yield and reduce costs.
Synthetic Route Example
A common synthetic pathway includes:
- Reaction of 2-amino-4-methylpyridine with fluorinated phenyl compounds under acidic conditions.
- Subsequent methylation to introduce the methoxy group.
This approach has been documented to yield high purity products suitable for biological testing .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing imidazo[1,2-a]pyridine derivatives like 2-(2-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine?
- Methodological Answer : The synthesis typically involves condensation reactions between 2-aminoimidazoles and aliphatic/aromatic 1,3-difunctional compounds (e.g., ketones, aldehydes). For fluorinated derivatives, fluorophenyl groups are introduced via Suzuki coupling or nucleophilic substitution. Reaction optimization (e.g., catalyst selection, temperature) is critical for yield improvement .
- Key Data : In analogous syntheses, microwave-assisted conditions reduced reaction times from 24 hours to 2 hours, improving yields by ~20% .
Q. How can spectroscopic techniques (NMR, HRMS) validate the structure of this compound?
- Methodological Answer :
- 1H NMR : Confirm the presence of methoxy (-OCH₃) protons as a singlet at δ 3.8–4.0 ppm and fluorophenyl protons as a multiplet at δ 7.0–7.5 ppm.
- 13C NMR : The carbonyl carbon (if present) appears at δ ~160–170 ppm, while fluorinated carbons show coupling constants (J = 240–250 Hz).
- HRMS : Match the molecular ion peak (e.g., [M+H]⁺) with the calculated mass (C₁₅H₁₂FN₂O: expected 267.0934) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values in kinase inhibition assays) may arise from differences in assay conditions (e.g., ATP concentration) or cellular models. Systematic validation steps include:
- Replicating experiments under standardized protocols.
- Performing structure-activity relationship (SAR) studies to isolate substituent effects (e.g., fluorophenyl vs. chlorophenyl groups).
- Computational docking to assess binding mode consistency .
Q. What computational strategies (e.g., DFT) are used to predict the electronic properties of fluorinated imidazo[1,2-a]pyridines?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For 2-(2-fluorophenyl) derivatives:
- The electron-withdrawing fluorine atom lowers HOMO energy, reducing electrophilicity.
- Solvent models (e.g., PCM) simulate polar environments, correlating with experimental solubility .
Q. How can reaction conditions be optimized for one-pot synthesis of imidazo[1,2-a]pyridines?
- Methodological Answer : Key parameters include:
- Catalyst : Use Pd(OAc)₂/XPhos for Suzuki couplings (yield >85%).
- Solvent : DMF/EtOH (3:1) balances solubility and reaction rate.
- Temperature : Microwave irradiation at 120°C reduces side-product formation.
Experimental Design & Data Analysis
Q. What strategies mitigate challenges in purifying imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Chromatography : Use silica gel with ethyl acetate/hexane (1:3) for polar impurities.
- Recrystallization : Methanol/water mixtures (7:3) improve crystal purity.
- Troubleshooting : LC-MS monitors intermediate stability; acidic impurities are removed via NaHCO₃ wash .
Q. How to design SAR studies for fluorinated imidazo[1,2-a]pyridines targeting CNS disorders?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
